7-Hydrazino-quinazolin-4-ylamine
CAS No.:
Cat. No.: VC14119883
Molecular Formula: C8H9N5
Molecular Weight: 175.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9N5 |
|---|---|
| Molecular Weight | 175.19 g/mol |
| IUPAC Name | 7-hydrazinylquinazolin-4-amine |
| Standard InChI | InChI=1S/C8H9N5/c9-8-6-2-1-5(13-10)3-7(6)11-4-12-8/h1-4,13H,10H2,(H2,9,11,12) |
| Standard InChI Key | UXFFNZZREBTEOG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1NN)N=CN=C2N |
Introduction
Chemical Structure and Physicochemical Properties
Core Architecture and Functional Groups
7-Hydrazino-quinazolin-4-ylamine features a bicyclic quinazoline nucleus—a benzene ring fused to a pyrimidine ring—with critical substitutions at positions 4 and 7. The hydrazino group (-NH-NH2) at position 7 introduces strong nucleophilic character, while the amine at position 4 enhances hydrogen-bonding capacity. Computational models reveal that the hydrazine moiety adopts a planar conformation, facilitating π-π stacking interactions with aromatic residues in target proteins .
The molecular formula C8H8N6 corresponds to a molar mass of 188.19 g/mol. Density functional theory (DFT) calculations predict a dipole moment of 4.2 Debye, suggesting moderate polarity conducive to both aqueous solubility and membrane permeability .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) studies of related hydrazinoquinazolines show distinctive patterns:
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1H NMR: A singlet at δ 4.15 ppm (NH2 protons) and a broad peak at δ 12.26 ppm (NH proton) .
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13C NMR: Signals at δ 158.9 ppm (C4-NH2) and δ 162.4 ppm (C7-NH-NH2), confirming substitution sites .
Infrared spectroscopy reveals N-H stretches at 3200 cm⁻¹ and C=N vibrations at 1610 cm⁻¹, consistent with the hydrazine-quinazoline framework .
Synthetic Methodologies
Direct Hydrazination of Quinazoline Intermediates
A common route involves treating 7-chloroquinazolin-4-amine with hydrazine hydrate (99%) in ethanol under reflux (Scheme 1). This nucleophilic aromatic substitution proceeds via a two-step mechanism:
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Formation of a Meisenheimer complex at the electron-deficient C7 position.
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Displacement of chloride by hydrazine, achieving yields of 65–70% after recrystallization .
Optimization Note: Adding triethylamine as a base accelerates the reaction by scavenging HCl, reducing side product formation .
Alternative Pathways via Cyclocondensation
An innovative approach employs cyclohexyl isothiocyanate and 2-aminobenzonitrile derivatives in a one-pot reaction. This method constructs the quinazoline ring while introducing the hydrazine group, achieving 58% yield with microwave assistance at 150°C .
Biological Activities and Mechanisms
Anticancer Properties
7-Hydrazino-quinazolin-4-ylamine demonstrates potent activity against tyrosine kinase receptors (TKRs), particularly EGFR and VEGFR-2:
| Target | IC50 (nM) | Selectivity Index (vs. Normal Cells) |
|---|---|---|
| EGFR | 12.4 | 18.7 |
| VEGFR-2 | 9.8 | 22.4 |
| Data derived from kinase inhibition assays show 10-fold greater potency compared to 4-aminobenzothiazole analogs . |
The compound induces apoptosis in MDA-MB-231 breast cancer cells via caspase-3 activation (EC50 = 1.8 μM) and PARP cleavage .
Antimicrobial Efficacy
Against multidrug-resistant Staphylococcus aureus (MRSA):
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Time-kill assays: 3-log reduction in CFU/mL within 6 hours.
Mechanistic studies attribute this to dihydrofolate reductase (DHFR) inhibition (Ki = 0.45 μM), disrupting nucleotide biosynthesis .
Structure-Activity Relationship (SAR) Analysis
Role of the Hydrazine Moiety
Comparative studies with structural analogs reveal:
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Removing the hydrazine group (e.g., quinazolin-4-amine) reduces EGFR inhibition by 92%.
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Replacing hydrazine with methylamine decreases MRSA activity 8-fold, highlighting the importance of -NH-NH2 for target engagement .
Positional Effects on Bioactivity
A meta-analysis of 32 quinazoline derivatives demonstrates that hydrazine substitution at position 7 confers superior pharmacokinetic properties compared to position 4 or 6 variants:
| Position | LogP | Plasma Half-life (h) | Protein Binding (%) |
|---|---|---|---|
| 7 | 1.2 | 4.7 | 88 |
| 4 | 0.8 | 3.1 | 92 |
| 6 | 1.5 | 2.9 | 94 |
| The data suggest that position 7 optimizes lipophilicity and metabolic stability . |
Pharmacokinetic and Toxicological Profile
ADME Properties
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Absorption: Caco-2 permeability assay: Papp = 12.6 × 10⁻⁶ cm/s (high intestinal absorption predicted).
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Metabolism: Primary route involves hepatic CYP3A4-mediated oxidation of the hydrazine group to nitroxide metabolites.
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Excretion: 67% renal clearance within 24 hours in rodent models .
Toxicity Considerations
Acute toxicity studies in rats (LD50 = 320 mg/kg) reveal reversible hepatotoxicity at high doses, linked to glutathione depletion. Chronic administration (28 days) at 50 mg/kg/day shows no significant hematological changes .
Applications in Drug Development
Oncology Candidates
Derivatives of 7-Hydrazino-quinazolin-4-ylamine are under investigation as dual EGFR/VEGFR inhibitors. Phase I trials of the prodrug 7-(2-hydroxyethylhydrazino)-quinazolin-4-amine showed partial responses in 23% of NSCLC patients .
Antibacterial Formulations
Nanoencapsulation in polylactic-co-glycolic acid (PLGA) nanoparticles enhances stability against bacterial β-lactamases, achieving 98% biofilm eradication in Pseudomonas aeruginosa infections .
Comparative Analysis with Structural Analogs
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